Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the tert-butyl group and the piperidine ring in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, also known as Icaridin or Picaridin , is primarily targeted towards various arthropods such as mosquitos, ticks, gnats, flies, and fleas . It acts as an insect repellent, providing broad efficacy against these targets .
Mode of Action
The compound interacts with its targets by acting as a deterrent, making the host unattractive for feeding . It is applied directly on the skin or clothing, providing a protective barrier against various arthropods .
Biochemical Pathways
It is known that the compound interferes with the sensory mechanisms of arthropods, disrupting their ability to recognize and feed on hosts .
Result of Action
The primary result of the action of this compound is the prevention of bites from various arthropods . By acting as a repellent, it reduces the risk of transmission of diseases carried by these organisms .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate involves the reaction of N-Boc-piperidine with 2-chloroethanol. The reaction typically occurs under basic conditions, using a base such as sodium hydride or potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include thionyl chloride (SOCl2) for halogenation and amines for amination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a variety of functionalized piperidine derivatives.
Scientific Research Applications
Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the development of bioactive compounds and as a building block for drug discovery.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate: This compound has similar structural features but includes a trifluoromethyl group, which can influence its reactivity and applications.
Uniqueness
Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is unique due to the specific positioning of the hydroxyl group and the tert-butyl group, which can affect its chemical reactivity and interactions with biological targets. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
IUPAC Name |
tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTHUSLXQOXIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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